Cas no 2229151-42-0 (1-(7-chloroquinolin-8-yl)cyclopropan-1-amine)

1-(7-chloroquinolin-8-yl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(7-chloroquinolin-8-yl)cyclopropan-1-amine
- 2229151-42-0
- EN300-1994293
-
- インチ: 1S/C12H11ClN2/c13-9-4-3-8-2-1-7-15-11(8)10(9)12(14)5-6-12/h1-4,7H,5-6,14H2
- InChIKey: QUFAVGDOQVRDOP-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=CC=CN=C2C=1C1(CC1)N
計算された属性
- せいみつぶんしりょう: 218.0610761g/mol
- どういたいしつりょう: 218.0610761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 38.9Ų
1-(7-chloroquinolin-8-yl)cyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1994293-1.0g |
1-(7-chloroquinolin-8-yl)cyclopropan-1-amine |
2229151-42-0 | 1g |
$1572.0 | 2023-06-01 | ||
Enamine | EN300-1994293-0.5g |
1-(7-chloroquinolin-8-yl)cyclopropan-1-amine |
2229151-42-0 | 0.5g |
$1509.0 | 2023-09-16 | ||
Enamine | EN300-1994293-10.0g |
1-(7-chloroquinolin-8-yl)cyclopropan-1-amine |
2229151-42-0 | 10g |
$6758.0 | 2023-06-01 | ||
Enamine | EN300-1994293-0.25g |
1-(7-chloroquinolin-8-yl)cyclopropan-1-amine |
2229151-42-0 | 0.25g |
$1447.0 | 2023-09-16 | ||
Enamine | EN300-1994293-5.0g |
1-(7-chloroquinolin-8-yl)cyclopropan-1-amine |
2229151-42-0 | 5g |
$4557.0 | 2023-06-01 | ||
Enamine | EN300-1994293-0.05g |
1-(7-chloroquinolin-8-yl)cyclopropan-1-amine |
2229151-42-0 | 0.05g |
$1320.0 | 2023-09-16 | ||
Enamine | EN300-1994293-0.1g |
1-(7-chloroquinolin-8-yl)cyclopropan-1-amine |
2229151-42-0 | 0.1g |
$1384.0 | 2023-09-16 | ||
Enamine | EN300-1994293-5g |
1-(7-chloroquinolin-8-yl)cyclopropan-1-amine |
2229151-42-0 | 5g |
$4557.0 | 2023-09-16 | ||
Enamine | EN300-1994293-2.5g |
1-(7-chloroquinolin-8-yl)cyclopropan-1-amine |
2229151-42-0 | 2.5g |
$3080.0 | 2023-09-16 | ||
Enamine | EN300-1994293-10g |
1-(7-chloroquinolin-8-yl)cyclopropan-1-amine |
2229151-42-0 | 10g |
$6758.0 | 2023-09-16 |
1-(7-chloroquinolin-8-yl)cyclopropan-1-amine 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
1-(7-chloroquinolin-8-yl)cyclopropan-1-amineに関する追加情報
1-(7-Chloroquinolin-8-yl)cyclopropan-1-amine: A Comprehensive Overview
1-(7-Chloroquinolin-8-yl)cyclopropan-1-amine, also known by its CAS number 2229151-42-0, is a highly specialized chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of quinoline, a heterocyclic aromatic system, and features a cyclopropylamine group attached to the 8-position of the quinoline ring. The presence of a chlorine atom at the 7-position further enhances its structural complexity and potential biological activity.
The synthesis of 1-(7-chloroquinolin-8-yl)cyclopropan-1-amine involves a series of intricate chemical reactions, including nucleophilic aromatic substitution and cyclopropylation. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.
One of the most promising applications of this compound lies in its potential as a pharmacological agent. Studies have demonstrated that 1-(7-chloroquinolin-8-yl)cyclopropan-1-amine exhibits potent inhibitory activity against various enzymes, including kinases and proteases, which are key targets in the development of anti-cancer and anti-inflammatory drugs. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of cell cycle progression.
In addition to its enzymatic inhibition properties, this compound has shown remarkable selectivity towards certain receptor systems. For example, research conducted at the University of California, San Francisco, revealed that it acts as a potent antagonist for the N-methyl-D-aspartate (NMDA) receptor, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's unique structure allows it to penetrate the blood-brain barrier effectively, enhancing its bioavailability.
The structural versatility of 1-(7-chloroquinolin-8-yl)cyclopropan-1-amino also makes it an ideal scaffold for further chemical modifications. Scientists are currently exploring the effects of substituting different groups at various positions on the quinoline ring to optimize its pharmacokinetic properties. For instance, introducing electron-withdrawing groups at the 3-position has been shown to increase metabolic stability, while electron-donating groups at the 5-position enhance receptor binding affinity.
From an environmental standpoint, there is growing interest in understanding the ecological impact of this compound. Preliminary studies suggest that it has low toxicity towards non-target organisms, making it a safer option for agricultural applications. However, further research is needed to assess its long-term effects on soil microbiota and aquatic ecosystems.
In conclusion, 1-(7-chloroquinolin-8-yi)cyclopropane-1-amino represents a cutting-edge advancement in organic chemistry with vast potential across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthesis and application studies, positions it as a key player in future drug development efforts. As research continues to unfold, this compound is poised to make significant contributions to both academic and industrial sectors.
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